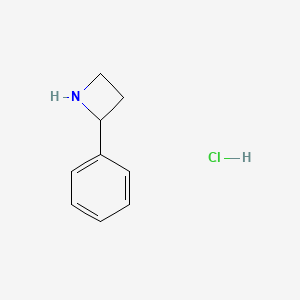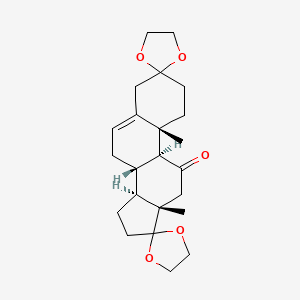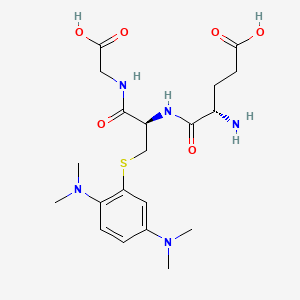
2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is a compound that combines the antioxidant properties of glutathione with the structural features of tetramethylphenylenediamine. Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and is known for its role in protecting cells from oxidative stress. Tetramethylphenylenediamine is an aromatic amine that is often used in redox reactions. The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine typically involves the conjugation of glutathione to tetramethylphenylenediamine. This can be achieved through a series of steps:
Activation of Glutathione: Glutathione is first activated by reacting with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation Reaction: The activated glutathione is then reacted with N,N,N’,N’-tetramethyl-4-phenylenediamine under mild conditions, typically in an aqueous buffer at a neutral pH.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.
Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.
Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Disulfide-linked dimers or oligomers.
Reduction: Regenerated thiol-containing monomers.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a redox probe to study oxidative stress and redox reactions.
Biology: Employed in assays to measure glutathione levels and redox status in cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting oxidative stress-related diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
N,N,N’,N’-Tetramethyl-4-phenylenediamine: An aromatic amine used in redox reactions.
Glutathione Disulfide (GSSG): The oxidized form of glutathione.
Uniqueness
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is unique in that it combines the antioxidant properties of glutathione with the redox activity of tetramethylphenylenediamine. This dual functionality makes it particularly useful in studies of oxidative stress and redox biology.
Eigenschaften
CAS-Nummer |
135909-56-7 |
|---|---|
Molekularformel |
C20H31N5O6S |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1 |
InChI-Schlüssel |
FXNNYCXNNOWOBK-KBPBESRZSA-N |
Isomerische SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


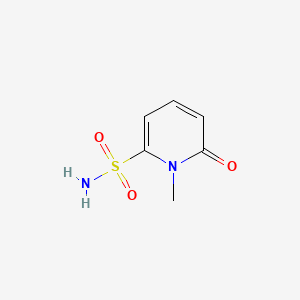
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
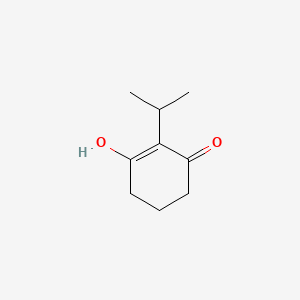
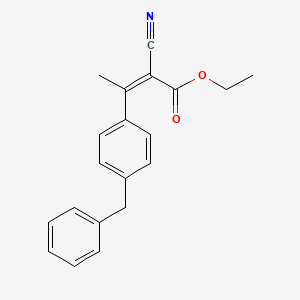

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

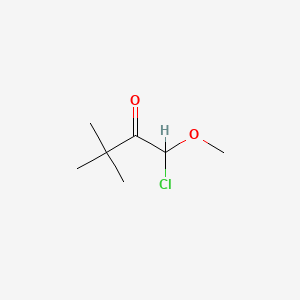
![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
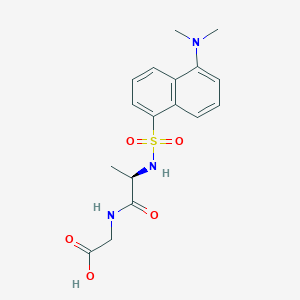
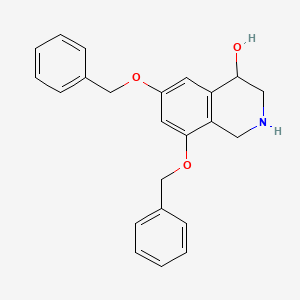
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
